[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine
Description
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine is a chemical compound with the molecular formula C14H22N2 It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a methanamine group
Properties
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-13-8-5-6-10-16(13)14-9-4-3-7-12(14)11-15/h3-4,7,9,13H,2,5-6,8,10-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSARTHKMBLJENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine typically involves the reaction of 2-(2-ethyl-1-piperidinyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine serves as an important intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical properties.
Biology
Research into the biological activities of this compound has revealed potential interactions with various biological targets. Studies have indicated that it may influence enzyme activity or receptor modulation, which could lead to significant biological responses.
Medicine
Ongoing research is focused on the therapeutic applications of this compound. It has been investigated for its potential use in developing new drugs targeting central nervous system disorders. For instance, compounds derived from this structure have shown promise as anorectic agents for obesity treatment .
Case Studies
- Therapeutic Development : A study explored derivatives of this compound for their effects on appetite regulation. The results indicated that certain modifications could enhance efficacy as anorectic agents .
- Chemical Synthesis : Researchers have utilized this compound as a precursor in synthesizing other biologically active molecules. The versatility of its chemical structure has been demonstrated in various synthetic pathways leading to novel pharmaceutical candidates .
- Biological Activity Assessment : In vitro studies have assessed the interaction of this compound with specific receptors involved in neurological pathways. Findings suggest that it may modulate receptor activity, paving the way for further exploration into its pharmacological potential .
Mechanism of Action
The mechanism of action of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methyl-1-piperidinyl)phenyl]methanamine
- [2-(2-Propyl-1-piperidinyl)phenyl]methanamine
- [2-(2-Butyl-1-piperidinyl)phenyl]methanamine
Uniqueness
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, contributing to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C13H18N2
- CAS Number: 1094828-99-5
- Molecular Weight: 206.30 g/mol
The structure of this compound allows for diverse interactions with biological molecules, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:
- Receptor Modulation:
- Enzyme Inhibition:
Anticancer Activity
Recent research has highlighted the potential of piperidine derivatives, including this compound, in cancer therapy:
- Mechanism: The compound may induce apoptosis in cancer cells through pathways involving the inhibition of specific oncogenic proteins .
- Case Study: A study demonstrated that similar piperidine compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could share these properties .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Cholinesterase Inhibition: It may exhibit inhibitory effects on acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Case Study: Research indicates that derivatives with piperidine structures have shown promise in improving cognitive function by modulating cholinergic activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution: The solubility profile suggests good bioavailability, which is essential for effective drug formulation.
- Metabolism: Initial findings indicate that the compound undergoes metabolic transformations that could influence its efficacy and safety profile.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| [2-(1-Piperidinyl)phenyl]methanamine | Similar piperidine structure | Moderate anticancer activity | Lacks ethyl substitution |
| 4-Amino-6-bromothiochroman | Non-piperidine derivative | Anticancer properties | Different mechanism of action |
Q & A
Q. Q1. What are the established synthetic routes for [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine, and how can reaction conditions be optimized for higher yields?
A1. The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination protocol using Pd₂(dba)₃ and BrettPhos as a ligand system in THF at elevated temperatures (60–80°C) enables efficient aryl-amine bond formation . Key optimizations include:
- Catalyst loading : Reducing Pd₂(dba)₃ to 5–10 mol% minimizes side reactions.
- Base selection : Sodium tert-butoxide improves reaction efficiency compared to weaker bases.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) isolates the product in >85% purity.
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q2. How does structural modification of the piperidinyl or phenyl groups influence the biological activity of this compound derivatives?
A2. SAR studies on analogous methanamine derivatives reveal:
- Piperidinyl substitution : Introducing ethyl groups (as in 2-ethylpiperidine) enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- Phenyl ring functionalization : Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the para position increase antimicrobial potency by 3–5-fold in benzimidazole-thiazolidinone hybrids .
- Chirality : Enantiomers of similar compounds (e.g., (S)-phenylethylamine derivatives) show divergent binding affinities to enzymes like monoamine oxidases .
Methodological Focus: Analytical Characterization
Q. Q3. What analytical techniques are recommended for confirming the purity and structure of this compound?
A3. A combination of methods is critical:
- HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase to assess purity (>98%) and resolve enantiomers .
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the ethylpiperidinyl moiety (δ 1.2–1.4 ppm, triplet) and methanamine protons (δ 3.7 ppm, singlet) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 219.1259 (calculated for C₁₄H₂₀N₂) .
Data Contradiction Resolution
Q. Q4. How can conflicting biological activity data for methanamine derivatives in antimicrobial assays be resolved?
A4. Discrepancies often arise from:
- Assay conditions : Variations in bacterial strain susceptibility (e.g., S. aureus vs. E. coli) require standardized CLSI/MIC protocols .
- Solubility issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference.
- Comparative SAR : Cross-test derivatives with controlled substitutions (e.g., nitro vs. methoxy groups) to isolate substituent effects .
Advanced Synthesis: Macrocyclic and Heterocyclic Applications
Q. Q5. Can this compound serve as a precursor for sulfur-containing macrocycles?
A5. Yes. The amine group undergoes C–H activation with sulfur donors (e.g., phenylthiol) under Ru or Rh catalysis to form macrocyclic thioethers. For example, (2-(phenylthio)phenyl)methanamine derivatives form 14–16-membered rings with potential ionophoric activity . Key parameters:
- Catalyst : [Ru(p-cymene)Cl₂]₂ at 100°C.
- Yield optimization : 20 mol% AgSbF₆ additive improves cyclization efficiency by 30% .
Chirality and Resolution
Q. Q6. What strategies are effective for resolving enantiomers of chiral methanamine derivatives?
A6.
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) .
- Diastereomeric salt formation : Tartaric acid resolves racemates via crystallization (e.g., (S)-phenylethylamine derivatives achieve >99% ee) .
- Enzymatic resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer in organic solvents .
Toxicity and Safety Profiling
Q. Q7. What are the key toxicity considerations for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
